(2,5-Dimethoxy-phenyl)-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "(2,5-Dimethoxy-phenyl)-phenyl-methanone" involves complex reactions, including etherification, oximation, and Beckmann rearrangement. For example, etherification and subsequent reactions have been used to synthesize similar compounds, indicating the potential for adapting these methods for our compound of interest (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
Studies on related compounds have explored their molecular structure, revealing aspects like dihedral angles, axial chirality, and hydrogen bonding patterns. For instance, the analysis of the crystal structure of similar compounds demonstrated the presence of axial chirality and specific hydrogen bonding interactions, which could be reflective of the structural characteristics of "(2,5-Dimethoxy-phenyl)-phenyl-methanone" (Mohri, Ohisa, Isozaki, Yonezawa, & Okamoto, 2015).
Chemical Reactions and Properties
Related research has highlighted various chemical reactions, such as the oxidation processes leading to specific derivatives. For example, the oxidation of alkyl-substituted 2,5-dimethoxyacetophenones has been explored, which could provide insights into the reactivity of "(2,5-Dimethoxy-phenyl)-phenyl-methanone" under similar conditions (Maruyama & Kozuka, 1978).
Physical Properties Analysis
While direct studies on the physical properties of "(2,5-Dimethoxy-phenyl)-phenyl-methanone" were not found, research on analogous compounds provides a basis for understanding. For instance, crystallographic studies on related molecules offer insights into their physical form, crystalline structure, and potential physical properties (Naveen, Venu, Shashikanth, Sridhar, & Prasad, 2007).
Chemical Properties Analysis
The chemical properties of compounds similar to "(2,5-Dimethoxy-phenyl)-phenyl-methanone" include their reactivity in various chemical reactions, such as the selective oxidation of methanol to produce specific derivatives. This suggests the potential for "(2,5-Dimethoxy-phenyl)-phenyl-methanone" to participate in similar reactions under appropriate conditions (Fu & Shen, 2007).
Scientific Research Applications
Alzheimer's Disease Treatment
- Design and Synthesis for Alzheimer's Disease : A study focused on the synthesis of analogues of (2,5-Dimethoxy-phenyl)-phenyl-methanone for treating Alzheimer's Disease (AD). These compounds showed moderate to high acetylcholinesterase (AChE) inhibitory activities, indicating potential for AD treatment (Ali et al., 2009).
Antimicrobial and Antimycobacterial Activity
- Antimycobacterial Properties : Another study synthesized analogues for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating moderate to high inhibitory activities (Ali et al., 2009).
- Antibacterial Activity : Research on 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones revealed antibacterial activity against various bacteria, including Staphylococcus aureus and Salmonella typhi (Prakash, Kumar, & Sehrawat, 2009).
Antioxidant and Anti-Inflammatory Activities
- Synthesis and Evaluation for Antioxidant Potential : A study examined synthetic derivatives for their in-vitro activities related to antioxidant and anti-inflammatory effects. These derivatives were effective in reducing agents and reactive towards stabilizing radicals (Gacche et al., 2008).
Insect Antifeedant and Antimicrobial Potency
- Synthesis and Biological Activities : Research involving the synthesis of 3,4-dimethyl phenyl bicyclo methanones demonstrated their antimicrobial, antioxidant, and insect antifeedant activities, highlighting their potential in pest control and disease prevention (G.Thirunarayanan, 2015).
Structural and Chemical Analysis
- Monoclinic Polymorph Study : A study on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime provided insights into its crystal structure, enhancing understanding of its physical and chemical properties (Rodríguez-Mora et al., 2013).
Polymer Synthesis
- Poly(ether ether ketone)s Synthesis : A study presented the synthesis of aromatic poly(ether ether ketone)s with a 2,5-dimethoxy phenyl side group, contributing to the field of polymer science (Yue et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEAHRFPMAHKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292938 |
Source
|
Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxy-phenyl)-phenyl-methanone | |
CAS RN |
4038-13-5 |
Source
|
Record name | NSC86523 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-Dimethoxy-phenyl)-phenyl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.